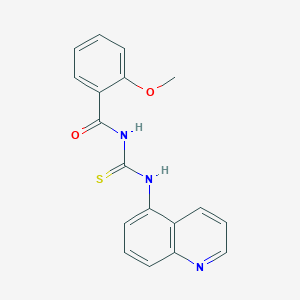
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism, and activation of AMPK has been shown to have therapeutic potential in a variety of diseases, including diabetes, cancer, and cardiovascular disease.
Wirkmechanismus
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide activates AMPK by binding to the AMPK β1 subunit, leading to allosteric activation of the kinase. AMPK activation leads to a variety of downstream effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In addition, AMPK activation can inhibit mTOR signaling, leading to decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical models. These include increased glucose uptake and insulin sensitivity, inhibition of mTOR signaling, induction of autophagy, and inhibition of tumor growth. In addition, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide is its specificity for AMPK activation, which allows for targeted modulation of cellular energy metabolism. However, one limitation of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide is its relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide. One area of interest is the development of more potent and selective AMPK activators, which may have improved therapeutic potential. Another area of interest is the investigation of the effects of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide in combination with other therapeutics, such as chemotherapy or immunotherapy, in cancer models. Finally, the potential use of 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide as a tool compound for studying the role of AMPK in various cellular processes warrants further investigation.
Synthesemethoden
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide can be synthesized using a multi-step process starting from 4-methylbenzoic acid. The first step involves the conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride using thionyl chloride. The resulting 4-methylbenzoyl chloride is then reacted with 2-ethyl-5-aminotetrazole to form the intermediate 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide. This intermediate is then purified and further reacted with sodium hydride to produce the final product, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been extensively studied in preclinical models of various diseases, including diabetes, cancer, and cardiovascular disease. In diabetic animals, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to improve glucose uptake and insulin sensitivity, leading to improved glucose homeostasis. In cancer models, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to inhibit tumor growth and induce cell death, potentially through activation of AMPK and inhibition of mTOR signaling. In cardiovascular disease models, 3-chloro-N-(2-ethyl-2H-tetraazol-5-yl)-4-methylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size.
Eigenschaften
Molekularformel |
C11H12ClN5O |
|---|---|
Molekulargewicht |
265.7 g/mol |
IUPAC-Name |
3-chloro-N-(2-ethyltetrazol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C11H12ClN5O/c1-3-17-15-11(14-16-17)13-10(18)8-5-4-7(2)9(12)6-8/h4-6H,3H2,1-2H3,(H,13,15,18) |
InChI-Schlüssel |
MOOCSBSWBMBHSV-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Kanonische SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-isopropyl-5-methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278244.png)
![3-bromo-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278248.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)
![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)


![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)